molecular formula C17H19ClN2O4 B14804248 2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate

Cat. No.: B14804248
M. Wt: 350.8 g/mol
InChI Key: HZXNSPUPXRSAGA-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This is usually achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-Butyl and Methyl Groups: These groups are introduced through alkylation reactions.

    Chlorination: The chloro group is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The dicarboxylate groups are introduced through esterification reactions using alcohols and acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting its replication and transcription.

Comparison with Similar Compounds

2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate can be compared with other quinazoline derivatives:

    2-(tert-Butyl) 7-methyl 8-chloroquinazoline: Lacks the pyrrolo ring and dicarboxylate groups.

    7-methyl 8-chloroquinazoline: Lacks the tert-butyl group and dicarboxylate groups.

    2-(tert-Butyl) 7-methylquinazoline: Lacks the chloro group and dicarboxylate groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

10-O-tert-butyl 5-O-methyl 6-chloro-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5,10-dicarboxylate

InChI

InChI=1S/C17H19ClN2O4/c1-17(2,3)24-16(22)20-8-10-7-12(18)13(15(21)23-4)11-5-6-19(9-20)14(10)11/h5-7H,8-9H2,1-4H3

InChI Key

HZXNSPUPXRSAGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=C(C3=C2N(C1)C=C3)C(=O)OC)Cl

Origin of Product

United States

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